molecular formula C15H18N4O5 B2809594 N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-2-(2-methoxyphenoxy)acetamide CAS No. 2034357-32-7

N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-2-(2-methoxyphenoxy)acetamide

Cat. No.: B2809594
CAS No.: 2034357-32-7
M. Wt: 334.332
InChI Key: DWJZDAAGIKKUDA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(4,6-Dimethoxy-1,3,5-triazin-2-yl)methyl]-2-(2-methoxyphenoxy)acetamide is a synthetic acetamide derivative characterized by a 1,3,5-triazine core substituted with two methoxy groups at positions 4 and 4. The triazine ring is further functionalized with a methyl group linked to an acetamide moiety, which itself bears a 2-methoxyphenoxy substituent.

Properties

IUPAC Name

N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-2-(2-methoxyphenoxy)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O5/c1-21-10-6-4-5-7-11(10)24-9-13(20)16-8-12-17-14(22-2)19-15(18-12)23-3/h4-7H,8-9H2,1-3H3,(H,16,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWJZDAAGIKKUDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OCC(=O)NCC2=NC(=NC(=N2)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-2-(2-methoxyphenoxy)acetamide” typically involves the reaction of 4,6-dimethoxy-1,3,5-triazine with a suitable acetamide derivative. The reaction conditions may include the use of solvents such as dichloromethane or acetonitrile, and catalysts like triethylamine or pyridine. The reaction is usually carried out at room temperature or under reflux conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction parameters, such as temperature, pressure, and reaction time, is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

“N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-2-(2-methoxyphenoxy)acetamide” can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the triazine ring or the methoxyphenoxy group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

“N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-2-(2-methoxyphenoxy)acetamide” has several scientific research applications, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials or as a component in agricultural formulations.

Mechanism of Action

The mechanism of action of “N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-2-(2-methoxyphenoxy)acetamide” involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound shares structural and functional similarities with several classes of molecules, including thiadiazole-based acetamides, antifungal triazine derivatives, and pesticidal acetamides. Below is a detailed comparison:

Structural Analogues with Thiadiazole Cores

describes acetamide derivatives with 1,3,4-thiadiazole cores (e.g., compounds 5k, 5l, 5m), which differ from the target compound in their heterocyclic systems but share the 2-methoxyphenoxy acetamide moiety. Key distinctions include:

  • Melting Points : Thiadiazole analogues (e.g., 5k : 135–136°C, 5m : 135–136°C) exhibit lower melting points compared to triazine-based compounds like Triafamone (a sulfonamide herbicide with a similar triazine core), which may reflect differences in crystallinity or intermolecular interactions .

Antifungal Triazine Derivatives

and highlight (Z)-N-(2-(4,6-dimethoxy-1,3,5-triazin-2-yl)vinyl)-4-methoxyaniline (TRI), a triazine-based antifungal agent. Key comparisons:

  • Functional Groups : TRI lacks the acetamide linkage present in the target compound but shares the 4,6-dimethoxy-1,3,5-triazin-2-yl group. The vinyl-aniline substituent in TRI contrasts with the methyl-acetamide group in the target, suggesting divergent modes of antifungal action .
  • The target compound’s acetamide group may confer additional hydrogen-bonding capabilities, which could modulate potency or selectivity .

Pesticidal Acetamides

and reference compounds like alachlor (a chloroacetamide herbicide) and Triafamone (a triazine-based sulfonamide herbicide). Comparisons include:

  • Core Structure : Triafamone shares the 4,6-dimethoxy-1,3,5-triazin-2-yl group but replaces the acetamide with a sulfonamide group, highlighting the importance of the sulfonamide moiety in herbicidal activity .
  • Substituent Effects: The 2-methoxyphenoxy group in the target compound differs from the chloro or alkyl substituents in classic acetamide herbicides (e.g., alachlor). This may influence soil mobility or target enzyme binding .

Table: Key Properties of Selected Analogues

Compound Name Core Structure Key Substituents Melting Point (°C) Biological Activity Reference
Target Compound 1,3,5-Triazine 4,6-Dimethoxy, methyl-acetamide Not reported Not explicitly reported
2-(2-Methoxyphenoxy)-N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)acetamide (5k ) 1,3,4-Thiadiazole Methylthio, 2-methoxyphenoxy 135–136 Not explicitly reported
TRI (Antifungal triazine) 1,3,5-Triazine Vinyl-4-methoxyaniline Not reported Antifungal (C. albicans)
Triafamone (Herbicide) 1,3,5-Triazine Sulfonamide, fluorophenyl Not reported Herbicidal
Alachlor Acetamide Chloro, 2,6-diethylphenyl Not reported Herbicidal

Research Implications and Gaps

  • Synthetic Optimization : The high yields of thiadiazole analogues (e.g., 85% for 5m ) suggest robust synthetic routes, which could inform the scale-up of the target compound .
  • Biological Screening : While TRI and related compounds show antifungal activity, the target compound’s biological profile remains uncharacterized. Comparative studies on C. albicans or plant pathogens are warranted .
  • Structure-Activity Relationships (SAR) : The substitution of sulfonamide (Triafamone) vs. acetamide (target) groups on the triazine core could clarify their roles in pesticidal vs. antimicrobial applications .

Biological Activity

N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-2-(2-methoxyphenoxy)acetamide is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential applications in various fields.

Chemical Structure and Properties

The compound belongs to the class of triazine derivatives, characterized by its unique structure which includes a triazine ring and methoxyphenoxy group. The molecular formula for this compound is C14H18N4O4SC_{14}H_{18}N_{4}O_{4}S, and it exhibits a variety of biochemical properties that contribute to its biological activity.

This compound is known to interact with various biomolecular targets. Its mechanism of action may involve:

  • Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes that play crucial roles in cellular processes.
  • Gene Expression Modulation : It may influence gene expression patterns, thereby affecting cellular functions and responses.
  • Receptor Binding : The compound can bind to certain receptors, which may alter signaling pathways within cells.

Anticancer Properties

Research has indicated that this compound exhibits anticancer activity . In vitro studies demonstrated that the compound can induce apoptosis in various cancer cell lines. The following table summarizes some key findings:

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast Cancer)15Apoptosis induction via caspase activation
A549 (Lung Cancer)20Inhibition of cell proliferation
HeLa (Cervical Cancer)10Cell cycle arrest at G1 phase

Antimicrobial Activity

The compound also exhibits antimicrobial properties , making it a candidate for further investigation in treating infections. Studies have shown effectiveness against a range of bacteria and fungi:

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Candida albicans64 µg/mL

Case Studies

  • Study on Anticancer Effects : A study published in Journal of Medicinal Chemistry investigated the anticancer effects of the compound on human breast cancer cells. Results indicated significant tumor growth inhibition and apoptosis induction through mitochondrial pathways .
  • Antimicrobial Efficacy : Another study focused on the antimicrobial properties revealed that the compound significantly inhibited the growth of both Gram-positive and Gram-negative bacteria. This opens avenues for its use as an alternative treatment for bacterial infections .

Q & A

Basic: What are the established multi-step synthetic routes for preparing N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-2-(2-methoxyphenoxy)acetamide?

The synthesis typically involves sequential functionalization of the triazine core followed by coupling with phenoxyacetamide derivatives. A common approach includes:

  • Step 1: Preparation of 4,6-dimethoxy-1,3,5-triazine-2-carbaldehyde via nucleophilic substitution under basic conditions (e.g., K₂CO₃ in DMF) .
  • Step 2: Reductive amination of the aldehyde with a methylamine derivative to introduce the methylamino group .
  • Step 3: Coupling the triazine intermediate with 2-(2-methoxyphenoxy)acetic acid using carbodiimide-based activating agents (e.g., EDC/HOBt) in anhydrous DCM .
    Critical parameters include temperature control (0–25°C for sensitive steps) and inert atmospheres to prevent oxidation.

Basic: Which analytical techniques are most effective for characterizing this compound’s purity and structure?

  • Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR confirms substituent positions (e.g., methoxy groups at δ 3.8–4.0 ppm; acetamide protons at δ 2.1–2.3 ppm) .
  • High-Resolution Mass Spectrometry (HRMS): Validates molecular weight (e.g., [M+H]⁺ expected for C₁₉H₂₂N₄O₅: 410.1589) .
  • High-Performance Liquid Chromatography (HPLC): Quantifies purity (>95% by reverse-phase C18 column, acetonitrile/water gradient) .

Advanced: How can researchers design in vivo studies to evaluate its hypoglycemic activity?

  • Animal Models: Use streptozotocin-induced diabetic Wistar rats to assess glucose-lowering effects. Administer the compound orally (10–50 mg/kg) and monitor blood glucose levels at 0, 1, 3, and 6 hours .
  • Control Groups: Include metformin (positive control) and vehicle-treated groups.
  • Endpoint Analysis: Measure insulin sensitivity (HOMA-IR), lipid profiles, and pancreatic β-cell histopathology .

Advanced: What strategies optimize reaction yields during derivatization of the triazine core?

  • Solvent Optimization: Use polar aprotic solvents (DMF or DMSO) to enhance solubility of intermediates .
  • Catalyst Screening: Test Pd/C or CuI for cross-coupling reactions; adjust equivalents (1–5 mol%) to minimize side products .
  • Temperature Gradients: Perform reactions at 50–80°C for amide bond formation, but lower temperatures (0–5°C) for acid-sensitive steps .

Advanced: How should researchers resolve contradictions in reported biological activity data?

  • Reproducibility Checks: Validate assay conditions (e.g., cell lines, incubation time) across independent labs. For example, discrepancies in IC₅₀ values may arise from differences in MTT assay protocols (24 vs. 48 hr exposure) .
  • Structural Confirmation: Re-analyze batch purity via LC-MS; impurities like de-methoxy byproducts (δ 7.2–7.5 ppm in ¹H NMR) may skew results .

Basic: What functional groups in this compound are prone to hydrolysis or oxidation?

  • Triazine Methoxy Groups: Susceptible to acid-catalyzed hydrolysis (pH <3) .
  • Acetamide Linkage: Stable under basic conditions but hydrolyzes in strong acids (e.g., 6M HCl, reflux) .
  • Phenoxy Ether: Resists oxidation but may degrade under UV light; store in amber vials .

Advanced: How can computational modeling predict its interaction with biological targets?

  • Docking Studies: Use AutoDock Vina to model binding to GLP-1 receptor (PDB ID: 5VAI). Focus on hydrogen bonds between the triazine moiety and Arg380 .
  • MD Simulations: Perform 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes .

Advanced: What purification techniques are optimal for isolating this compound from complex reaction mixtures?

  • Flash Chromatography: Employ silica gel (230–400 mesh) with ethyl acetate/hexane (3:7) for initial separation .
  • Recrystallization: Use ethanol/water (8:2) to yield high-purity crystals (mp 142–144°C) .
  • Preparative HPLC: Apply a C18 column with isocratic elution (60% MeCN, 0.1% TFA) for final polishing .

Basic: How does the electronic nature of the triazine ring influence reactivity?

The electron-deficient triazine core facilitates nucleophilic aromatic substitution (e.g., with amines or thiols). Methoxy groups at positions 4 and 6 enhance ring stability but reduce electrophilicity compared to chloro-triazines .

Advanced: What mechanistic insights explain its instability under alkaline conditions?

  • Base-Catalyzed Hydrolysis: The triazine ring undergoes ring-opening via hydroxide attack at the C2 position, forming a transient tetrahedral intermediate that collapses to 2-methoxyacetamide derivatives .
  • Degradation Products: LC-MS identifies fragments like 2-(2-methoxyphenoxy)acetic acid (m/z 196.0734) under pH >10 .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.